molecular formula C15H28N4O2S B15156676 N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

Cat. No.: B15156676
M. Wt: 328.5 g/mol
InChI Key: CCSGGWGTGOLEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group. This compound is often used in biotinylation processes, which involve attaching biotin to proteins and other molecules to facilitate their detection, purification, and study in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biotinamido)pentylamine typically involves the reaction of biotin with a pentylamine derivative. One common method includes dissolving biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and reacting it with a pentylamine derivative in the presence of a coupling agent like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out at room temperature for several hours .

Industrial Production Methods

Industrial production of 5-(Biotinamido)pentylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Biotinamido)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 5-(Biotinamido)pentylamine include EDC, NHS, and DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the reaction .

Major Products Formed

The major products formed from reactions involving 5-(Biotinamido)pentylamine are biotinylated derivatives, which can be used in various biochemical applications .

Scientific Research Applications

5-(Biotinamido)pentylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical analyses.

    Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.

    Medicine: Employed in the development of diagnostic assays and therapeutic agents.

    Industry: Used in the production of biotinylated products for research and commercial purposes

Mechanism of Action

The mechanism of action of 5-(Biotinamido)pentylamine involves its ability to form covalent bonds with target molecules through its terminal amino group. This allows it to act as a biotinylated linker, facilitating the attachment of biotin to various molecules. The biotin moiety can then interact with avidin or streptavidin, enabling the detection, purification, and study of the biotinylated molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminopentyl)biotinamide trifluoroacetate salt
  • N-Biotinyl-ethylenediamine trifluoroacetate salt
  • Biotin cadaverine TFA

Uniqueness

5-(Biotinamido)pentylamine is unique due to its specific structure, which includes a pentylamine linker that provides flexibility and stability in biotinylation reactions. This makes it particularly useful in applications where a stable and versatile biotinylated linker is required .

Properties

IUPAC Name

N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSGGWGTGOLEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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